molecular formula C10H7N3O5 B2802503 (6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 94242-57-6

(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No. B2802503
CAS RN: 94242-57-6
M. Wt: 249.182
InChI Key: ZWIZJEAIFPFNRX-UHFFFAOYSA-N
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Description

“(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H9N3O5 . It is also known as "3(4H)-Quinazolinepropanoic acid, 6-nitro-4-oxo-" .


Molecular Structure Analysis

The molecular structure of “(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” consists of a quinazolin ring system with a nitro group at the 6-position and a carboxylic acid group at the 3-position . The molecular weight of the compound is 263.21 .


Physical And Chemical Properties Analysis

“(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” has a molecular weight of 263.206 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 539.7±60.0 °C at 760 mmHg . The melting point was not available . The flash point is 280.2±32.9 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives and Antioxidant Activity : A study conducted by Belenichev et al. (2018) focused on the synthesis of esters and amides of 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid. These derivatives were investigated for their antioxidant activities in models of nitrosative stress, demonstrating the potential of these compounds in mitigating oxidative damage relevant to ischemic diseases of the central nervous system Belenichev et al., 2018.

  • Metal Complexes and Biological Application : Hussien et al. (2017) explored the synthesis of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (L1), characterizing these complexes through various techniques and examining their antimicrobial activities Hussien et al., 2017.

Biological Activity

  • Anticancer and Antioxidant Agents : Research by Awad et al. (2018) developed novel α-aminophosphonates based on the quinazolinone moiety, showing significant anticancer and antioxidant activities. These findings highlight the potential therapeutic applications of these derivatives Awad et al., 2018.

  • Peptide Deformylase Inhibitors : A study by Apfel et al. (2001) synthesized novel hydroxamic acid analogs derived from (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, identifying potent inhibitors of the bacterial enzyme peptide deformylase (PDF). These inhibitors exhibit selective activity, suggesting potential as antibacterial agents Apfel et al., 2001.

Novel Compounds and Their Synthesis

  • Electrosynthesis of Quinazolin-4-ones : Koleda et al. (2023) presented a sustainable electrosynthesis method for 1H-1-hydroxy-quinazolin-4-ones from nitro compounds, highlighting an environmentally friendly approach to accessing a variety of quinazolinone derivatives Koleda et al., 2023.

Mechanism of Action

The mechanism of action of “(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety data and hazards associated with “(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” were not available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research and applications of “(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” are not specified in the sources I found. The potential uses of this compound would depend on its chemical properties and biological activity .

properties

IUPAC Name

2-(6-nitro-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c14-9(15)4-12-5-11-8-2-1-6(13(17)18)3-7(8)10(12)16/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZJEAIFPFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

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